molecular formula C6H12O6 B109853 alpha-D-glucose CAS No. 492-62-6

alpha-D-glucose

Cat. No. B109853
CAS RN: 492-62-6
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-DVKNGEFBSA-N
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Description

Alpha-D-glucose, also known as dextrose, is the most common simple sugar (monosaccharide). It has two isomeric structures, i.e. dextrose- (D) glucose and Lactose- (L) glucose. The dextrose- (D) glucose contains two further isomers, i.e. alpha (α) and beta (β) glucose . The key difference between alpha (α) and beta (β) glucose is the orientation of the hydroxyl (-OH) group attached to the first carbon atom .


Synthesis Analysis

Alpha-D-glucose can be synthesized by various methods. For example, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . Another study investigated the synthesis of α-D-glucose pentaacetate .


Molecular Structure Analysis

The molecular structure of alpha-D-glucose has been studied extensively. The C-C, C-H, and O-H bond lengths deviate only slightly from their means of 1.523 Å, 1.098 Å, and 0.968 Å . The two-dimensional graphical representation of these isomeric glucose structures shows that the α-glucose has (1-hydroxyl) and (4-hydroxyl) orientations on the same side .


Chemical Reactions Analysis

Alpha-D-glucose is involved in various chemical reactions. For example, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . Another study investigated the synthesis of α-D-glucose pentaacetate .


Physical And Chemical Properties Analysis

Alpha-D-glucose has several physical and chemical properties. For example, it has a specific rotation of 112.2 degrees . It also has a melting point of 146 °C . In terms of its chemical properties, alpha-D-glucose is a simple sugar monomer .

Scientific Research Applications

Role in Diabetes Research

Alpha-D-glucose, through its involvement in metabolic pathways, has been a focal point in diabetes research. Machine learning and data mining methods have become indispensable in transforming available genetic and clinical data into valuable knowledge for diabetes research. This includes prediction and diagnosis of diabetes, understanding diabetic complications, and exploring genetic backgrounds and environmental influences (Kavakiotis et al., 2017). The utilization of network pharmacology has also been emphasized, especially in understanding the bioactive compounds and action mechanisms of natural products in treating diabetes, given their multiple components, targets, and lower side effects (Li et al., 2017).

Exploration of Bioactive Compounds

Further, the anti-diabetic potential of plant alkaloids, which often exhibit properties as potent α-glucosidase inhibitors, has been a subject of research. Despite the need for more clinical data, these compounds are highlighted for their interaction with proteins involved in glucose homeostasis, proposing them as potential additives for diabetes treatment (Rasouli et al., 2020).

Dietary Proteins and Diabetes Management

Investigations into food protein-derived bioactive peptides have shown their potential in managing Type 2 diabetes through several mechanisms like satiety response, regulation of incretin hormones, insulinemia levels, and reducing activity of carbohydrate-degrading enzymes (Patil et al., 2015). Additional studies have reinforced the importance of dietary proteins and their derived peptides in controlling Type 2 diabetes, emphasizing their role in inhibiting enzymes like dipeptidyl peptidase IV and α-glucosidase (Nong et al., 2021).

Safety And Hazards

Alpha-D-glucose is generally safe to handle, but it should be avoided to contact with skin and eyes. It should not be breathed in dust form and should not be ingested. If swallowed, immediate medical assistance should be sought .

Future Directions

The future directions of alpha-D-glucose research are vast. For example, alpha-D-glucans, which are ubiquitous natural polysaccharide polymers found in plants, animals, and microbes, are being investigated for their potential use as vaccine adjuvants .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
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InChI Key

WQZGKKKJIJFFOK-DVKNGEFBSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
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Molecular Formula

C6H12O6
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Related CAS

27707-45-5
Record name α-D-Glucopyranose, homopolymer
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DSSTOX Substance ID

DTXSID30197710
Record name alpha-D-Glucopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

White crystalline powder; Odorless; [Acros Organics MSDS], Solid
Record name alpha-D-Glucose
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Solubility

500 mg/mL at 20 °C
Record name alpha-D-Glucose
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Product Name

Grape sugar

CAS RN

492-62-6, 26655-34-5
Record name α-D-Glucose
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Melting Point

146 °C
Record name alpha-D-Glucose
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-glucose
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2,990
Citations
JW Brady - Journal of the American Chemical Society, 1989 - ACS Publications
Molecular dynamics simulations have been performed for an aqueous solution of-D-glucopyranose. A single glucose molecule was modeled surrounded by 207 SPC water molecules …
Number of citations: 200 pubs.acs.org
JW Brady - Journal of the American Chemical Society, 1986 - ACS Publications
Molecular dynamics simulations were performed for-D-glucose in vacuo in the* C4 and 4C, conformations, using the most developed semiempirical potential energy surface available …
Number of citations: 126 pubs.acs.org
SR Sprang, EJ Goldsmith, RJ Fletterick, SG Withers… - Biochemistry, 1982 - ACS Publications
Stephen R. Sprang, Elizabeth J. Goldsmith, Robert J. Fletterick,* Stephen G. Withers, and Neil B. Madsen abstract: aD-Glucose inhibits glycogen phosphorylase a by binding at the …
Number of citations: 105 pubs.acs.org
J Kiefer, K Obert, A Bösmann, T Seeger… - …, 2008 - Wiley Online Library
… —is used as solvent in combination with alpha-D-glucose. Our study establishes a new way to … Secondly, we study different mixtures of the IL with alpha-D-glucose (in the concentration …
WJ Malaisse, A Sener, M Koser, A Herchuelz - Journal of Biological …, 1976 - Elsevier
… Alpha-D-Glucose is known to exert more marked … isomerase is stereospecific for alpha-D-glucose 6-phosphate and, … release in the islets exposed to alpha-D-glucose. The more marked …
Number of citations: 114 www.sciencedirect.com
AC Weissborn, Q Liu, MK Rumley… - Journal of …, 1994 - Am Soc Microbiol
The galU gene of Escherichia coli, thought to encode the enzyme UTP:alpha-D-glucose-1-… The enzyme UTP:alpha-D-glucose-1-phosphate uridylyltransferase was purified from a …
Number of citations: 136 journals.asm.org
WJ Malaisse, A Sener - International journal of …, 2004 - spandidos-publications.com
… , it was recently proposed that alpha-D-glucose 6-phosphate … in which all molecules of alpha-D-glucose 6-phosphate, … support to the concept that alpha-D-glucose 6-phosphate, as …
Number of citations: 3 www.spandidos-publications.com
WJ Malaisse, F Malaisse-Lagae, A Sener - Journal of Biological Chemistry, 1987 - Elsevier
… These results suggest that alpha-D-glucose 6-phosphate generated from exogenous D-galactose is channeled preferentially into the glycolytic rather than pentose phosphate pathway. …
Number of citations: 12 www.sciencedirect.com
EC Corbett, V Zichy, J Goral, C Passingham - Spectrochimica Acta Part A …, 1991 - Elsevier
… is the crystalline monohydrate of alpha-D-glucose, we can … the “wet” alpha-D-glucose, combining information obtained … of Dglucose and the monohydrate of alpha-D-glucose (17, 19-21) …
Number of citations: 43 www.sciencedirect.com
R Lupi, P Marchetti, C Tellini, S Del Guerra… - Transplantation …, 1998 - academia.edu
… Previous studies with mouse and rat islets have shown that the alpha-D-glucose anomer is more effective than the beta anomer in triggering insulin secretion.We investigated the effects …
Number of citations: 11 www.academia.edu

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